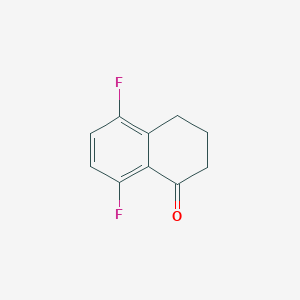

5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Description

5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated dihydronaphthalenone derivative characterized by a partially saturated naphthalene ring system with fluorine substituents at positions 5 and 7.

Properties

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSOZMDPJCEEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629504 | |

| Record name | 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501373-03-1 | |

| Record name | 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone typically involves the fluorination of a naphthalenone precursor. One common method is the electrophilic fluorination of 3,4-dihydro-1(2H)-naphthalenone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

While specific industrial production methods for 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors for better control over reaction conditions and yield, as well as the development of more efficient and cost-effective fluorinating agents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms at positions 5 and 8 direct electrophilic attacks to specific positions on the aromatic ring. Key reactions include:

Friedel-Crafts Cyclization

5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one participates in Friedel-Crafts cyclization to synthesize fluorinated naphthoic acids. For example:

-

Synthesis of 5,8-difluoro-1-naphthalenecarboxylic acid : Achieved via cyclization of fluorinated phenylacetic acid derivatives under AlCl₃ catalysis, followed by aromatization .

| Reaction Type | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, reflux | 58–72% | Fluorinated naphthoic acid |

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols or fully saturated derivatives:

-

NaBH₄ Reduction : Converts the ketone to 5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, preserving the fluorine substituents.

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces the ketone to a methylene group, forming decalin derivatives.

Radical-Mediated Transformations

Photoredox catalysis enables unique functionalizations:

Radical Cyclization

Under blue LED light (460–470 nm), this compound reacts with allyl acetates via a phosphine-catalyzed mechanism to form fused bicyclic ketones. Key steps include:

-

Formation of an electron donor-acceptor (EDA) complex between the ketone and DPPM ligand.

-

Light-induced homolytic cleavage of C–Br bonds to generate difluoroalkyl radicals.

-

Radical addition to allyl acetates, followed by cyclization .

| Catalyst | Light Source | Solvent | Yield |

|---|---|---|---|

| DPPM | Blue LEDs (460–470 nm) | Acetone/CH₃CN | 53–69% |

Decarbonylation and Ring Contraction

Under AlCl₃ catalysis, the compound undergoes decarbonylation to form fluorinated lactones:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | AlCl₃, 120°C | 4,7-Difluorophthalide | 68% |

Nucleophilic Additions

The ketone participates in Grignard and hydride additions:

-

Grignard Reagents : Methyllithium adds to the carbonyl, forming tertiary alcohols.

-

NaBH₃CN : Selective reduction of the ketone without affecting the fluorine substituents.

Condensation Reactions

The compound forms Schiff bases via Claisen-Schmidt condensation:

-

Example : Reaction with 5-methoxynicotinaldehyde in methanolic NaOH yields (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, a bioactive derivative .

| Aldehyde | Base | Solvent | Yield |

|---|---|---|---|

| 5-Methoxynicotinaldehyde | NaOH | Methanol | 78% |

Halogenation and Cross-Coupling

Fluorine atoms enable regioselective halogen exchange:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,8-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE as an anticancer agent. A notable investigation involved a derivative of this compound, which demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa and MDA-MB-231. The compound's mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Derivative Compounds

| Compound Name | IC50 (μM) | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| d1 (related to 5,8-DIFLUORO) | 5.58 - 11.13 | HeLa, MDA-MB-231 | Apoptosis via BAX/Bcl-2 modulation |

| Cisplatin | ~10 | Various | DNA cross-linking |

Anti-Angiogenic Properties

The compound has also shown promise in inhibiting angiogenesis. In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that treatment with derivatives led to a significant reduction in new blood vessel formation induced by VEGF . This suggests potential applications in cancer therapies where angiogenesis plays a critical role.

Material Science Applications

This compound and its derivatives have been explored for their utility in developing advanced materials due to their unique structural properties. Their ability to form stable complexes with various metal ions has implications for catalysis and sensor technologies.

Table 2: Material Properties of 5,8-DIFLUORO Derivatives

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

| Coordination Ability | Forms complexes with transition metals |

Case Study 1: Anticancer Efficacy in Animal Models

In a controlled study involving EAC-bearing mice treated with a derivative of this compound, significant tumor regression was observed. The treatment not only inhibited tumor growth but also restored normal hematological parameters in treated subjects compared to control groups .

Case Study 2: Synthesis and Characterization

The synthesis of related compounds has been documented extensively. For instance, reactions involving fluorinated naphthalene derivatives have yielded high-purity products with yields exceeding 90%. Characterization techniques such as NMR and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one and its analogs:

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

- The 5,8-difluoro derivative exhibits fluorine atoms at positions 5 and 8, creating a distinct electronic environment compared to the 5,7-difluoro isomer. Fluorine's inductive effects may alter the electron density at the ketone group, influencing reactivity in nucleophilic additions or reductions .

- The 6,8-difluoro-tetrahydro analog lacks the 3,4-double bond, resulting in a fully saturated ring. This reduces ring strain and may enhance stability but could limit conjugation-dependent applications .

Functional Group Modifications: The 7-methoxy variant introduces a polar methoxy group, likely improving solubility in polar solvents (e.g., ethanol, DMSO) compared to the non-polar 5,8-difluoro parent compound. This modification is relevant for pharmaceutical formulations requiring enhanced bioavailability .

Physicochemical Properties: The 5,8-difluoro compound’s partially unsaturated structure (3,4-dihydro) may confer intermediate reactivity between fully aromatic naphthalenones and saturated tetralones. This balance could be advantageous in synthesis, such as Diels-Alder reactions or catalytic hydrogenation .

Biological Activity

5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 501373-03-1) is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of two fluorine atoms and a naphthalene backbone, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including case studies and data tables.

- Molecular Formula: C10H8F2O

- Molecular Weight: 182.17 g/mol

- CAS Number: 501373-03-1

- Synonyms: 5,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone; 5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antifungal properties and its interaction with cytochrome P450 enzymes.

Antifungal Activity

Recent studies have demonstrated that compounds similar to 5,8-difluoro derivatives exhibit significant antifungal activity. For instance, the minimal inhibitory concentration (MIC) values for related compounds against Candida albicans were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| Fluconazole (FLC) | 0.020 |

| 2,4-Dichlorinated derivative | 0.023 |

| 2,4-Difluorinated derivative | >0.210 |

These findings suggest that while some derivatives show comparable activity to established antifungals like fluconazole, others may require further optimization to enhance their efficacy .

Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes is crucial in drug metabolism and the biosynthesis of steroids. Studies have shown that certain difluorinated naphthalene derivatives exhibit varying degrees of inhibition against key cytochrome P450 enzymes involved in steroidogenesis:

| Enzyme | IC50 (µM) |

|---|---|

| CYP11B1 | 0.15 |

| CYP11B2 | 4.5 |

| CYP26A1 | 18 - 34 |

These results indicate that while some derivatives demonstrate potent inhibition of specific enzymes, others are less effective .

Case Study 1: Antifungal Efficacy

In a comparative study involving various fluorinated naphthalene derivatives, the compound with a dichloro substitution showed significantly higher antifungal activity against C. albicans compared to its difluoro counterpart. This highlights the importance of functional group modifications in enhancing biological activity.

Case Study 2: Pharmacokinetic Properties

Research on the pharmacokinetics of difluorinated compounds has revealed favorable absorption characteristics. For instance, compounds similar to 5,8-difluoro derivatives exhibited high gastrointestinal absorption rates, making them suitable candidates for oral administration in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.